molecular formula C15H17N3O4 B11942030 diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate CAS No. 142115-59-1

diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11942030
CAS No.: 142115-59-1
M. Wt: 303.31 g/mol
InChI Key: INUOGYALSXHYES-UHFFFAOYSA-N
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Description

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C15H17N3O4 and a molecular weight of 303.32 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of diethyl 1H-pyrazole-3,4-dicarboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the aniline group replaces one of the ester groups on the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

142115-59-1

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 3-anilino-1H-pyrazole-4,5-dicarboxylate

InChI

InChI=1S/C15H17N3O4/c1-3-21-14(19)11-12(15(20)22-4-2)17-18-13(11)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,16,17,18)

InChI Key

INUOGYALSXHYES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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